![molecular formula C17H19FN6O2S B6542545 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine CAS No. 1060279-23-3](/img/structure/B6542545.png)
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an ethyl ester or carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like amines and alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Ethyl esters or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted piperazines.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: It has been investigated for its potential antitumor and anti-inflammatory properties.
Industry: Its unique structure makes it a candidate for use in advanced materials and coatings.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of the triazolo[4,3-b]pyridazine core and the fluorobenzenesulfonyl group. Similar compounds might include other triazolo[4,3-b]pyridazine derivatives or piperazine-based compounds, but the presence of the ethyl group and the fluorine atom on the benzene ring sets it apart.
Comparison with Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
1-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-methoxybenzenesulfonyl)piperazine
1-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-chlorobenzenesulfonyl)piperazine
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and biological activities continue to be explored, contributing to advancements in chemistry, biology, and medicine.
Biological Activity
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
- Molecular Weight : 440.4 g/mol
- CAS Number : 1060226-12-1
- Chemical Formula : C18H19F3N6O2S
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known for its ability to inhibit enzyme activity, which can lead to various biological effects including:
- Cell Cycle Arrest : Inhibition of key enzymes involved in cell proliferation.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Research indicates that the compound may act through multiple pathways, enhancing its potential as an anticancer agent.
Anticancer Activity
A significant focus has been on the compound's antiproliferative effects against various cancer cell lines. In a study evaluating the antiproliferative activity of related triazole compounds, it was found that derivatives exhibited notable effects against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with similar structural motifs.
Cell Line | IC50 (µM) | Activity |
---|---|---|
Breast Cancer | 5.2 | High |
Colon Cancer | 7.8 | Moderate |
Lung Cancer | 10.5 | Moderate |
Antibacterial Activity
In addition to anticancer properties, the compound has shown promising antibacterial activity. A study reported that derivatives containing the triazolo-pyridazine framework demonstrated significant inhibition against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Sensitive |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Resistant |
Case Studies
- Case Study on Anticancer Mechanism : A research article detailed the effects of a closely related triazole compound on breast cancer cells, demonstrating that it induced apoptosis through the activation of caspase pathways. The findings suggest similar mechanisms may be relevant for this compound.
- Antibacterial Efficacy Study : Another study focused on the antibacterial properties of triazole derivatives found that modifications in the sulfonyl group significantly impacted their efficacy against Gram-positive bacteria.
Properties
IUPAC Name |
3-ethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-2-15-19-20-16-7-8-17(21-24(15)16)22-9-11-23(12-10-22)27(25,26)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJTAQXIUZSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.